p-Cresol sulfate is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. p-Cresol sulfate is a microbial metabolite that is found in urine and likely derives from secondary metabolism of p-cresol. It appears to be elevated in the urine of individuals with progressive multiple sclerosis p-Cresol sulfate is the major component of urinary MBPLM (myelin basic protein-like material). p-Cresol sulfate is a small protein-bound molecule that is poorly cleared with dialysis and is often considered to be a uremic toxin. Uremic toxins include low-molecular-weight compounds such as indoxyl sulfate, p-cresol sulfate, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid and asymmetric dimethylarginine It has also been linked to cardiovascular disease and oxidative injury. (A3297, A3298).
p-Cresol sulfate
CAS No.: 3233-58-7
Cat. No.: VC0005529
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3233-58-7 |
---|---|
Molecular Formula | C7H8O4S |
Molecular Weight | 188.20 g/mol |
IUPAC Name | (4-methylphenyl) hydrogen sulfate |
Standard InChI | InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) |
Standard InChI Key | WGNAKZGUSRVWRH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OS(=O)(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)O |
Chemical Characteristics and Molecular Structure
Structural Composition
p-Cresol sulfate (C₇H₈O₄S) is a sulfated derivative of p-cresol, featuring a phenolic ring with a methyl group at the para position and a sulfate moiety attached via an ester bond . Its molecular weight is 188.2 g/mol, and it exhibits strong albumin-binding affinity, with approximately 95% of circulating pCS bound to plasma proteins in both healthy individuals and CKD patients . This protein binding limits its clearance through conventional dialysis, contributing to its accumulation in uremia .
The sulfation of p-cresol occurs primarily in the liver and colonic mucosa, where sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of p-cresol . The resulting compound is anionic at physiological pH, further enhancing its interaction with albumin .
Physicochemical Properties
pCS exhibits limited aqueous solubility (1.58 g/L) and a partition coefficient (LogP) of 1.71, reflecting moderate hydrophobicity . These properties facilitate its retention in circulation and penetration into tissues, where it exerts pro-oxidant and pro-inflammatory effects . The compound’s polar surface area (63.6 Ų) and rotatable bond count (2) influence its pharmacokinetic behavior, including distribution and protein-binding dynamics .
Biosynthesis and Metabolic Pathways
Gut Microbial Origin
pCS synthesis begins in the colon, where obligate anaerobes such as Clostridiaceae, Bacteroidaceae, and Lactobacillaceae metabolize tyrosine and phenylalanine into p-cresol through deamination, transamination, and decarboxylation reactions . These bacterial families dominate the gut microbiota in CKD patients, leading to elevated p-cresol production compared to healthy individuals .
Table 1: Key Bacterial Genera Involved in p-Cresol Production
Bacterial Family | Metabolic Role | Prevalence in CKD Patients |
---|---|---|
Clostridiaceae | Tyrosine decarboxylation | Increased |
Bacteroidaceae | Phenylalanine deamination | Moderate |
Lactobacillaceae | Transamination reactions | Variable |
Host Detoxification Mechanisms
Role in Chronic Kidney Disease Pathophysiology
Correlation with Renal Function Decline
Longitudinal studies demonstrate that serum pCS concentrations rise progressively with CKD stage, peaking in hemodialysis (HD) patients. In a cohort of 103 CKD patients, pCS levels increased from 3.2 ± 1.1 mg/L in stage 3 to 28.4 ± 6.7 mg/L in stage 5 HD patients . Multivariate regression analysis revealed a strong association between pCS and serum creatinine (β = 0.93, P = 0.04), independent of age and comorbidities .
Cardiovascular Toxicity
pCS exacerbates cardiovascular disease through multiple mechanisms:
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Endothelial Dysfunction: pCS inhibits endothelial nitric oxide synthase (eNOS) activity, reducing nitric oxide bioavailability and impairing vasodilation .
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Leukocyte Activation: At concentrations ≥25 μM, pCS stimulates reactive oxygen species (ROS) production in neutrophils and monocytes, promoting vascular inflammation .
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Atherogenesis: In apolipoprotein E-deficient mice, chronic pCS exposure accelerated atherosclerotic plaque formation by upregulating vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) .
Table 2: Clinical Outcomes Associated with Elevated pCS Levels
Study Population | pCS Threshold | Hazard Ratio (95% CI) | Endpoint |
---|---|---|---|
Pre-ESRD CKD (n=168) | ≥36.8 mg/L | 2.41 (1.15–5.07) | Cardiovascular Events |
HD Patients (n=243) | ≥42.1 mg/L | 3.02 (1.89–4.82) | All-Cause Mortality |
Clinical Implications and Prognostic Value
Mortality Prediction
In hemodialysis cohorts, free pCS concentrations >5.6 mg/L independently predicted all-cause mortality (HR 3.02, 95% CI 1.89–4.82) after adjusting for albumin, age, and diabetes status . The toxin’s protein-binding nature complicates its removal by dialysis, as only the free fraction (5–10%) is dialyzable .
Renal Function Decline
A prospective study of 168 pre-dialysis CKD patients found that baseline pCS levels ≥36.8 mg/L predicted faster eGFR decline (ΔeGFR −4.2 vs. −1.8 mL/min/1.73 m²/year, P < 0.01) and higher risk of progression to end-stage renal disease (ESRD) . Mechanistically, pCS induces tubular epithelial cell apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Therapeutic Strategies for pCS Reduction
Dietary Interventions
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Prebiotics: Oligofructose-enriched inulin (10 g/day) reduced serum pCS by 38% in HD patients by modulating gut microbiota composition .
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Protein Restriction: Low-protein diets (0.6 g/kg/day) decreased fecal p-cresol production by 24% in CKD stage 4 patients .
Pharmacologic Approaches
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